2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study by Ibrahim and Behbehani (2014) highlights the synthesis of a novel class of pyridazin-3-one derivatives, showcasing a general route for producing these compounds through reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. The synthesis process yielded compounds with potential for further biological activity exploration, although the specific compound mentioned in the request was not directly studied, the methodologies and chemical structures explored provide a foundation for understanding its potential applications (Ibrahim & Behbehani, 2014).
Antimicrobial Activity
Research conducted by Hossan et al. (2012) involved the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. This study demonstrates the potential of similar compounds for antimicrobial use, indicating a pathway for the exploration of "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide" in antimicrobial applications (Hossan et al., 2012).
Pharmacological Potential
A study on dihydropyridazinone derivatives by Robertson et al. (1986) investigated the inotropic activity in dogs, identifying compounds with potent positive inotropic effects. While this research focuses on cardiac applications, it underscores the potential pharmacological benefits of pyridazinone derivatives, suggesting areas of interest for further investigation of the compound (Robertson et al., 1986).
Molecular Docking and Computational Studies
Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including a theoretical investigation and molecular docking study to assess antimalarial activity against COVID-19. This research demonstrates the utility of computational and docking studies in predicting the biological activity of novel compounds, suggesting a framework for the investigation of "this compound" in similar contexts (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(11-23-18(25)9-8-16(22-23)13-6-7-13)20-10-15-12-26-19(21-15)14-4-2-1-3-5-14/h1-5,8-9,12-13H,6-7,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKTWPDRINZQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.